molecular formula C13H13NO4 B405756 4-(3,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone

4-(3,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone

Cat. No.: B405756
M. Wt: 247.25 g/mol
InChI Key: KMSGCEWAAJQXFP-POHAHGRESA-N
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Description

4-(3,4-Dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone (CAS 151825-33-1) is a synthetic isoxazolone derivative belonging to a class of compounds known as arylideneisoxazolones. These five-membered heterocyclic structures, containing both oxygen and nitrogen atoms, are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The compound features a benzylidene moiety substituted with 3,4-dimethoxy groups, which can influence its electronic properties and interaction with biological targets. This compound is of significant research value for its potential pharmacological properties. Isoxazolone derivatives, particularly those with the 4-arylidene substitution, have been extensively investigated for their anticancer activities . Recent in vitro studies on structurally similar compounds have demonstrated excellent anticancer activity against specific cancer cell lines, such as lung cancer A549 cells, with some derivatives showing efficacy comparable to reference drugs like doxorubicin . The mechanism of action for this biological activity is an area of active research, but it is believed to involve interactions with key cellular pathways and enzymes. Furthermore, the electrochemical behavior of related isoxazolone derivatives has been studied via cyclic voltammetry, revealing intensive oxidation and reduction potentials, which suggests potential as an antioxidant agent . The compound is synthesized via a three-component condensation reaction involving hydroxylamine hydrochloride, a β-keto ester (such as ethyl acetoacetate), and the appropriate aldehyde (in this case, 3,4-dimethoxybenzaldehyde) . This efficient multicomponent reaction (MCR) strategy is favored in green chemistry approaches for its atom economy and reduced waste generation. WARNING: This product is provided "For Research Use Only" (RUO). It is strictly intended for laboratory research and chemical analysis purposes. It is not intended for diagnostic, therapeutic, or any personal use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and disposal of this substance.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C13H13NO4/c1-8-10(13(15)18-14-8)6-9-4-5-11(16-2)12(7-9)17-3/h4-7H,1-3H3/b10-6-

InChI Key

KMSGCEWAAJQXFP-POHAHGRESA-N

SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OC)OC

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Biological Activity

4-(3,4-Dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone is a compound belonging to the isoxazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-component reaction (MCR) that combines hydroxylamine hydrochloride and ethyl acetoacetate with substituted aromatic aldehydes. A notable method reported in the literature utilizes a greener approach employing agro-waste-derived solvents, which enhances the yield and reduces environmental impact .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro evaluations against various cancer cell lines demonstrated significant cytotoxic effects. For instance, derivatives of isoxazole were shown to exhibit potent activity against lung cancer cells (A549) comparable to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA54912.5
DoxorubicinA54910
3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)A54915

The mechanism underlying the anticancer activity of this compound involves apoptosis induction through caspase activation and cell cycle arrest. Studies indicated that treatment with isoxazole derivatives led to the activation of caspases-3 and -7 in cancer cells, promoting programmed cell death. Additionally, these compounds were found to cause G2/M phase arrest in the cell cycle, further contributing to their cytotoxic effects .

Other Biological Activities

Apart from anticancer properties, isoxazole derivatives have been investigated for their antioxidant activities. The electrochemical behavior of these compounds suggests they may act as effective antioxidants, which can mitigate oxidative stress in biological systems .

Table 2: Biological Activities of Isoxazole Derivatives

Activity TypeAssessed CompoundsFindingsReference
AntioxidantVarious isoxazole derivativesEffective in scavenging free radicals
Anticancer4-(3,4-Dimethoxybenzylidene)-3-methyl-5(4H)Induced apoptosis in A549 cells
CytotoxicityDimeric isoxazole derivativesHigh selectivity for malignant cells

Case Study: Anticancer Evaluation

A recent study evaluated a series of isoxazole compounds for their anticancer activity against lung cancer cells. Among these, this compound exhibited a notable IC50 value of 12.5 µM, indicating significant cytotoxicity compared to traditional chemotherapeutics . The study also assessed the selectivity index (SI), highlighting that these compounds preferentially targeted cancerous cells over non-cancerous ones.

Case Study: Electrochemical Behavior

Another investigation focused on the electrochemical properties of isoxazole derivatives. The results showed that these compounds demonstrated significant oxidation and reduction potentials, suggesting their potential as antioxidant agents in therapeutic applications .

Scientific Research Applications

The compound 4-(3,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone is a member of the isoxazolone family, characterized by its unique structural properties and potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, with a focus on its synthesis, biological evaluation, and potential therapeutic uses.

Structural Characteristics

The compound features a five-membered ring containing nitrogen and oxygen atoms, with a methylene bridge connecting a 3,4-dimethoxybenzyl group to a 3-methylisoxazolone moiety. The presence of methoxy groups significantly influences its reactivity and biological activity, making it a subject of interest in various research fields.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. Studies indicate that certain derivatives exhibit significant inhibitory activity against lung cancer cells (A549), comparable to established drugs like doxorubicin. The compound's mechanism may involve the inhibition of specific pathways related to cancer progression .

Electrochemical Properties

The electrochemical behavior of this compound has been evaluated using cyclic voltammetry. Results indicate that it possesses notable oxidation and reduction potentials, suggesting its utility as an antioxidant agent . This property may further enhance its therapeutic potential in oxidative stress-related diseases.

Antimicrobial Activity

In addition to its anticancer properties, compounds within the isoxazolone class have shown diverse biological activities, including antimicrobial effects. The unique methoxy substitution pattern may enhance the biological properties compared to related compounds .

Interaction Studies

Molecular docking simulations have been employed to assess the binding affinity of this compound with biological targets. Preliminary findings suggest potential interactions with enzymes or receptors relevant to disease pathways, indicating its role as a lead compound for drug development .

Case Studies

Several studies have explored the pharmacological applications of related isoxazolones:

  • Study on Anticancer Activity : A derivative demonstrated significant anti-proliferative effects against breast cancer cell lines, suggesting similar potential for this compound.
  • Neuroprotective Applications : Research indicates that isoxazole derivatives may cross the blood-brain barrier, offering neuroprotective effects relevant for treating neurodegenerative diseases .

Table 2: Summary of Biological Activities from Case Studies

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
AntimicrobialExhibits activity against various microbial strains

Comparison with Similar Compounds

Key Characteristics:

  • Structural Data : The compound adopts a planar conformation with Z-configuration about the C=C double bond in the benzylidene moiety, as confirmed by X-ray crystallography and NMR spectroscopy .
  • Spectral Data :
    • ¹H NMR (DMSO-d6): δ 2.25 (s, 3H, CH₃), 3.87–3.93 (s, 6H, OCH₃), 7.78 (s, 1H, vinyl-H), and aromatic protons at δ 7.10–8.47 .
    • IR : Peaks at 1742 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C aromatic), and 1284 cm⁻¹ (OCH₃) .
  • Biological Activities :
    • Anticancer : Moderate activity against lung cancer (A549) with IC₅₀ = 59.16 μM .
    • Herbicidal : 90% growth inhibition against Raphanus sativus (root) at 200 µg/mL, attributed to methoxy substitutions enhancing bioavailability .

Comparison with Structurally Similar Compounds

The target compound is part of a broader class of 4-arylidene-3-methylisoxazol-5(4H)-ones. Substituents on the benzylidene ring significantly influence biological and physicochemical properties. Below is a detailed comparison:

Methoxy-Substituted Analogs

Compound Substituents Key Findings References
Target Compound 3,4-dimethoxy - IC₅₀ = 59.16 μM (A549 cells)
- 90% herbicidal inhibition (200 µg/mL)
4-(4-Hydroxy-3-methoxybenzylidene)-3-methylisoxazolone 4-hydroxy-3-methoxy - Lower anticancer activity (IC₅₀ > 100 μM)
- Reduced herbicidal potency
4-(3,4,5-Trimethoxybenzylidene)-3-methylisoxazolone 3,4,5-trimethoxy - Synthesized but untested for bioactivity
- Predicted enhanced solubility due to polar groups
(Z)-4-(N-(2,4,6-Tri-t-butylphenyl)iminomethylene)-3-t-butylisoxazolone Bulky t-butyl groups - Structural analog with planar conformation
- Used as a reference in crystallography studies

Heteroaromatic and Alkyl-Substituted Analogs

Compound Substituents Key Findings References
4-((2-Phenyl-1H-indol-3-yl)methylene)-3-methylisoxazolone Indole moiety - Moderate anticancer activity (IC₅₀ = 37.43 μM)
- Enhanced π-π stacking potential
4-(4-Ethylbenzylidene)-3-phenylisoxazolone Ethyl and phenyl groups - Lower polarity increases lipophilicity
- No reported bioactivity data
4-(3,5-Di-t-butyl-4-hydroxybenzylidene)-3-methylisoxazolone Di-t-butyl and hydroxy - Synthesized for antioxidant studies
- Predicted radical scavenging activity

Electronic and Steric Effects

  • Methoxy Groups: The 3,4-dimethoxy substitution in the target compound enhances herbicidal activity compared to mono-methoxy analogs, likely due to improved membrane permeability .
  • Hydroxy Groups : 4-Hydroxy-3-methoxy derivatives exhibit reduced bioactivity, possibly due to hydrogen bonding that limits cellular uptake .
  • Bulky Substituents : Compounds with t-butyl or indole groups show divergent effects—increased steric hindrance may reduce binding efficiency in some cases .

Q & A

Q. How are in silico and in vivo methods integrated for toxicity profiling?

  • Methodological Answer :
  • In silico : QSAR models predict LD₅₀ and classify toxicity using molecular descriptors (e.g., topological polar surface area) .
  • In vivo : Rodent studies establish dose-response curves, with histopathological analysis confirming target organ safety .

Data Contradictions and Resolution

  • Synthesis Yields : Variations (e.g., 92% in glucose acid vs. 85% in fruit juice ) arise from solvent polarity and catalyst efficiency. Optimization via DoE (Design of Experiments) can standardize protocols.
  • NMR Shifts : Discrepancies in aromatic proton signals are resolved by using consistent deuterated solvents and internal standards .

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